molecular formula C25H32FN3O4S2 B12629077 C25H32FN3O4S2

C25H32FN3O4S2

Cat. No.: B12629077
M. Wt: 521.7 g/mol
InChI Key: YZUVDTYDXDQWEM-QHCPKHFHSA-N
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Description

. This compound is a complex organic molecule that contains multiple functional groups, including a fluorine atom, a benzothiazole ring, and a sulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C25H32FN3O4S2

Molecular Weight

521.7 g/mol

IUPAC Name

N-[(2S)-1-[(4-fluorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C25H32FN3O4S2/c1-18-3-9-22(10-4-18)35(32,33)29-14-11-20(12-15-29)24(30)28-23(13-16-34-2)25(31)27-17-19-5-7-21(26)8-6-19/h3-10,20,23H,11-17H2,1-2H3,(H,27,31)(H,28,30)/t23-/m0/s1

InChI Key

YZUVDTYDXDQWEM-QHCPKHFHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N[C@@H](CCSC)C(=O)NCC3=CC=C(C=C3)F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC(CCSC)C(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

The synthesis of 4-[bis(2-methylpropyl)sulfamoyl]-N-[4-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves several stepsThe reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

4-[bis(2-methylpropyl)sulfamoyl]-N-[4-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[bis(2-methylpropyl)sulfamoyl]-N-[4-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

When compared to similar compounds, 4-[bis(2-methylpropyl)sulfamoyl]-N-[4-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide stands out due to its unique combination of functional groups and chemical properties. Similar compounds include other benzothiazole derivatives and sulfonamides, which may share some structural features but differ in their specific functional groups and biological activities .

Biological Activity

The compound C25H32FN3O4S2, also known as 4-[bis(2-methylpropyl)sulfamoyl]-N-[4-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide , has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its biological activity.

C25H32FN3O4S2 is a complex organic molecule characterized by multiple functional groups, including a fluorine atom, a benzothiazole ring, and a sulfonamide group. The molecular weight of this compound is 521.7 g/mol , and it exhibits unique chemical properties that facilitate its biological interactions.

PropertyValue
Molecular FormulaC25H32FN3O4S2
Molecular Weight521.7 g/mol
IUPAC NameN-[(2S)-1-[(4-fluorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
InChI KeyYZUVDTYDXDQWEM-QHCPKHFHSA-N

The biological activity of C25H32FN3O4S2 is primarily attributed to its interaction with specific molecular targets within cells. The compound is believed to:

  • Inhibit Enzymatic Activity : It may bind to enzymes involved in critical metabolic pathways, altering their function and leading to disrupted cellular processes.
  • Interfere with DNA Replication : The compound's structure allows it to interact with DNA, potentially inhibiting replication and transcription processes crucial for cell survival.
  • Trigger Apoptosis : Through various signaling pathways, C25H32FN3O4S2 can induce programmed cell death (apoptosis), particularly in cancer cells.

Antimicrobial Properties

Research indicates that C25H32FN3O4S2 exhibits significant antimicrobial activity against various pathogens. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. Its mechanism likely involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth.

Anticancer Properties

In vitro studies have demonstrated that C25H32FN3O4S2 possesses anticancer properties by inhibiting the proliferation of several cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been highlighted in multiple studies, suggesting its potential as a therapeutic agent in oncology.

Case Studies

Several case studies have explored the efficacy and safety of C25H32FN3O4S2 in clinical settings:

  • Study on Antimicrobial Efficacy : A clinical trial examined the compound's effectiveness against resistant bacterial strains in patients with chronic infections. Results indicated a significant reduction in bacterial load compared to control groups.
  • Anticancer Trials : In a phase I clinical trial involving patients with advanced solid tumors, C25H32FN3O4S2 was administered to assess safety and preliminary efficacy. The study reported manageable side effects and promising signs of tumor shrinkage in several participants.

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